Isomenthone

概要

説明

Isomenthone is a monoterpenoid and a member of the class of compounds known as terpenoids. It is primarily found in essential oils of plants such as peppermint and bourbon geranium. This compound is known for its strong myorelaxant, mucolytic, lipolytic, and antiviral properties . It is a structural isomer of menthone, differing in the position of the double bond and the configuration of the cyclohexane ring.

準備方法

Synthetic Routes and Reaction Conditions: Isomenthone can be synthesized from menthone through various chemical reactions. One common method involves the catalytic hydrogenation of pulegone to produce menthone, which can then be isomerized to this compound . The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants like peppermint. The essential oil is then subjected to fractional distillation to isolate this compound. Advanced techniques such as supercritical fluid extraction and molecular distillation are also employed to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Isomenthone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce menthone and other oxygenated derivatives.

Reduction: It can be reduced to menthol and neomenthol using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: this compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or catalytic hydrogenation using Pd/C.

Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.

Major Products:

Oxidation: Menthone, menthol, and other oxygenated terpenoids.

Reduction: Menthol, neomenthol.

Substitution: Various substituted terpenoids depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

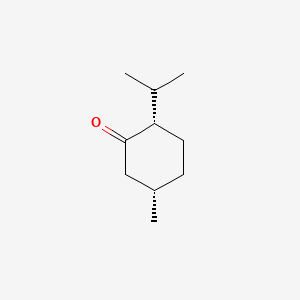

Isomenthone (CAS Number: 89-80-5) is a cyclic ketone with the molecular formula C10H18O. Its structure consists of a cyclohexane ring with two substituents: an isopropyl group and a methyl group. The compound exhibits two stereogenic centers, leading to multiple conformers that influence its reactivity and applications .

Fragrance and Flavor Industry

This compound is widely utilized in the fragrance industry due to its pleasant minty aroma. It is often incorporated into perfumes, cosmetics, and personal care products. In flavoring, this compound serves as a flavoring agent in food products, enhancing sensory profiles .

Case Study: Flavoring Applications

A study highlighted the use of this compound in food flavorings, where it contributed to the minty notes characteristic of various confections and beverages. Its inclusion not only improved taste but also extended shelf life due to its antimicrobial properties .

Pharmaceutical Applications

This compound has demonstrated potential in pharmaceutical applications, particularly in dermatology. Research indicates that it protects human dermal fibroblasts from tumor necrosis factor-alpha (TNF-α)-induced cell death. This protective mechanism involves inhibition of apoptotic pathways mediated by c-Jun N-terminal kinase (JNK) and p38 MAPK .

Case Study: Cytoprotective Effects

In vitro studies showed that this compound effectively reduced apoptosis in fibroblasts under serum-deprived conditions. The compound's ability to block critical apoptotic signaling pathways suggests its potential as a therapeutic agent in skin-related conditions .

Industrial Applications

This compound's chemical properties make it suitable for various industrial applications, including:

- Solvent Use : Due to its solvent properties, this compound can be utilized in formulations requiring volatile organic compounds.

- Catalysis : Research has explored its role as a precursor in catalytic processes for synthesizing other valuable compounds .

Table 1: Summary of Industrial Applications of this compound

| Application Type | Description | Example Use Case |

|---|---|---|

| Fragrance | Used in perfumes and personal care products | Mint-flavored cosmetics |

| Flavoring | Enhances taste in food products | Confectionery flavorings |

| Pharmaceutical | Cytoprotective agent in dermatology | Skin treatment formulations |

| Industrial Solvent | Solvent for various chemical formulations | Paints and coatings |

| Catalysis | Precursor for synthesizing other compounds | Chemical synthesis processes |

Toxicological Profile

The safety profile of this compound has been assessed through various studies indicating low acute toxicity levels. Research suggests that while it may cause mild irritation at high concentrations, it generally exhibits favorable safety characteristics for consumer products .

作用機序

The mechanism of action of isomenthone involves its interaction with various molecular targets and pathways:

Myorelaxant Effect: this compound acts on the smooth muscle cells, leading to relaxation by modulating calcium ion channels and reducing intracellular calcium levels.

Mucolytic Effect: It breaks down mucus by disrupting the disulfide bonds in mucin proteins, making it easier to expel from the respiratory tract.

Lipolytic Effect: this compound stimulates the breakdown of lipids by activating lipase enzymes, leading to the release of fatty acids and glycerol.

Antiviral Effect: It inhibits viral replication by interfering with viral enzymes and proteins essential for the viral life cycle.

類似化合物との比較

Isomenthone is structurally similar to other monoterpenoids such as menthone, menthol, and neomenthol. Here is a comparison highlighting its uniqueness:

Menthone: Both are isomers, but menthone has a different configuration of the cyclohexane ring. Menthone is more commonly used in the flavor and fragrance industry.

Menthol: Menthol is the reduced form of menthone and this compound. It is widely known for its cooling sensation and is used in medicinal and cosmetic products.

Neomenthol: Neomenthol is another isomer of menthol with a different stereochemistry. .

生物活性

Isomenthone, a monoterpene ketone, is a structural isomer of menthone and is primarily found in essential oils of various mint species. This article delves into its biological activities, including toxicity, metabolic pathways, and potential therapeutic effects, supported by case studies and research findings.

This compound (CAS No. 491-07-6) has a molecular formula of C10H18O and is characterized by its pleasant minty aroma. It is commonly used in the flavoring and fragrance industries due to its aromatic properties.

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity. In a study involving Wistar rats, the median lethal dose (LD50) was determined to be greater than 2000 mg/kg body weight, suggesting it does not warrant a hazard classification . Dermal application in rabbits at 5000 mg/kg also resulted in no fatalities, although erythema was observed at the application site .

Skin Sensitization

This compound demonstrated weak sensitization potential in studies using the local lymph node assay (LLNA). The stimulation indices (SI) at various concentrations indicated a concentration producing a three-fold increase in lymphocyte proliferation (EC3) of approximately 40.6% . This suggests that while it may provoke some immune response, it is not highly sensitizing.

Metabolism and Excretion

This compound undergoes metabolic conversion primarily in the liver. In studies involving rabbits treated orally with menthone and this compound, approximately 30-40% of menthone was metabolized to glucuronidated hydroxy derivatives within 48 hours . The metabolites are mainly excreted via urine, indicating a rapid clearance from the body.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can suppress pro-inflammatory cytokines such as IL-1β and TNF-α in HaCat cells . This suggests potential therapeutic applications in conditions characterized by inflammation.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. Essential oils containing this compound have been shown to exhibit inhibitory effects against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent .

Herbal Medicine Efficacy

A study involving a herbal preparation containing menthol and this compound demonstrated significant reductions in Schistosoma mansoni egg counts in infected mice. The treatment not only decreased egg counts but also reduced hepatic granulomas and inflammatory cytokines, showcasing its immunomodulatory potential .

Neutrophil Activation Modulation

In another study, essential oils containing this compound were tested for their effects on human neutrophils. While this compound alone did not activate neutrophils effectively, it was noted that pretreatment with specific essential oils could down-regulate neutrophil responses to inflammatory stimuli like fMLF (formyl-methionyl-leucyl-phenylalanine) . This highlights its potential role in modulating immune responses.

Summary of Research Findings

特性

IUPAC Name |

(2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](C(=O)C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315467 | |

| Record name | (1S,4S)-Isomenthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless slightly oily liquid with a peppermint odour | |

| Record name | dl-Isomenthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

205.00 to 208.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Isomenthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.895-0.925 | |

| Record name | dl-Isomenthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18309-28-9, 491-07-6, 36977-92-1 | |

| Record name | (1S,4S)-Isomenthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18309-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Isomenthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomenthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomenthone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018309289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4S)-Isomenthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-isomenthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMENTHONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WZ3E2G6CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOMENTHONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11T7AFM2DS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isomenthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。